1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride
CAS No.: 1803571-52-9
Cat. No.: VC2887740
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803571-52-9 |
---|---|
Molecular Formula | C8H14ClF2NO2 |
Molecular Weight | 229.65 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-6(2-4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H |
Standard InChI Key | HALDFWKOLPHLMI-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)O)CC(F)F.Cl |
Canonical SMILES | C1CN(CCC1C(=O)O)CC(F)F.Cl |
Introduction
Basic Properties and Identification
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride is identified by CAS number 1803571-52-9. The compound has a molecular formula of C8H14ClF2NO2 and a molecular weight of 229.65 g/mol. It belongs to the class of piperidine derivatives, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The distinctive feature of this particular compound is the difluoroethyl substituent attached to the nitrogen atom, which significantly enhances its reactivity and potential applications in various chemical processes.
Physical and Chemical Characteristics
The compound exists as a solid salt at standard conditions. Its structure combines several important functional groups: a piperidine ring, a carboxylic acid moiety, and a difluoroethyl group. The presence of the difluoroethyl group contributes to the compound's unique chemical behavior, as fluorine substitution often increases metabolic stability and enhances binding affinity in biological systems.
Structural Identifiers
The compound can be precisely identified using several standardized chemical notations:
Identifier Type | Value |
---|---|
SMILES | C1CN(CCC1C(=O)O)CC(F)F |
InChI | InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-6(2-4-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
InChIKey | YQRQKIMSLCJYDE-UHFFFAOYSA-N |
Compound Name | 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid |
Structural Analysis
The structure of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride features a piperidine ring as its core scaffold. This six-membered heterocyclic ring contains a nitrogen atom at position 1, which is substituted with a 2,2-difluoroethyl group. The piperidine ring also bears a carboxylic acid group at position 4, and the entire molecule exists as a hydrochloride salt .
Key Structural Elements
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The piperidine ring provides a basic nitrogen center and a stable cyclic scaffold.
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The 2,2-difluoroethyl substituent introduces fluorine atoms that enhance metabolic stability and alter electronic properties.
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The carboxylic acid functional group at position 4 offers a site for further derivatization and hydrogen bonding interactions.
Mass Spectrometry Characteristics
The predicted collision cross-section data provides valuable information for analytical identification of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 194.09871 | 144.1 |
[M+Na]+ | 216.08065 | 151.3 |
[M+NH4]+ | 211.12525 | 149.5 |
[M+K]+ | 232.05459 | 147.4 |
[M-H]- | 192.08415 | 140.7 |
[M+Na-2H]- | 214.06610 | 145.5 |
[M]+ | 193.09088 | 143.6 |
[M]- | 193.09198 | 143.6 |
This collision cross-section data is particularly useful for identification and quantification of the compound in complex mixtures using ion mobility mass spectrometry techniques.
Synthesis Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride can be accomplished through several approaches, with modern industrial methods focusing on efficiency and scalability.
Industrial Production Methods
Industrial production of this compound has been optimized using continuous flow reactors and automated systems. These approaches provide several advantages over traditional batch processes, including enhanced yield, improved purity, and better control over reaction parameters. The continuous flow methodology allows for precise temperature control, which is crucial for optimizing reaction rates and yields when working with fluorinated compounds.
Reagents and Conditions
Common reagents used in the synthesis include:
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Organic solvents such as dichloromethane, which serve as the reaction medium
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Catalysts like palladium on carbon, which facilitate specific transformation steps
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Various fluorinating agents for introducing the difluoroethyl moiety
Temperature control is particularly critical during synthesis to optimize both reaction rates and yields. Too high temperatures can lead to decomposition of fluorinated intermediates, while insufficient heating may result in incomplete reactions.
Chemical Reactivity
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride demonstrates diverse chemical reactivity, largely influenced by its functional groups and the electron-withdrawing effect of the difluoroethyl substituent.
Key Reaction Pathways
The compound can participate in several reaction types:
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Carboxylic acid transformations: esterification, amidation, and reduction reactions
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Nucleophilic substitutions involving the piperidine nitrogen
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Modifications of the difluoroethyl group
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Salt formation with bases to generate the free amine form
These reactions are facilitated by the compound's difluoroethyl group, which enhances its reactivity compared to non-fluorinated analogues. The electron-withdrawing nature of fluorine atoms creates unique electronic distributions that influence reaction pathways and rates.
Derivative Formation
The compound serves as a valuable precursor for synthesizing various substituted piperidine derivatives and carboxylic acid analogs. Such derivatives may display modified pharmacokinetic profiles, binding affinities, or physical properties compared to the parent compound, making them valuable in medicinal chemistry research.
Applications in Research and Development
The unique structural features of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride make it valuable across multiple fields of research and development.
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds often demonstrate enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The presence of the difluoroethyl group in this compound potentially confers:
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Increased resistance to metabolic degradation
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Modified lipophilicity affecting membrane permeability
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Altered binding interactions with biological targets
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Improved pharmacokinetic properties
These characteristics make the compound a promising scaffold for developing new therapeutic agents, particularly those targeting central nervous system disorders where piperidine-based structures are common pharmacophores.
Organic Synthesis Applications
In organic synthesis, the compound serves as a building block for creating more complex molecular structures. Its functional groups provide multiple handles for further derivatization, enabling the construction of diverse chemical libraries for screening purposes. The carboxylic acid functionality, in particular, offers opportunities for constructing amides, esters, and reduced derivatives.
Hazard Statement | Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride.
Comparison with 1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride
1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride (C9H16ClF2NO2, MW: 243.68 g/mol) represents a closely related structural analog. The key differences include:
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The position of fluorine atoms (terminal in the related compound vs. internal in our target compound)
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An additional carbon in the fluorinated side chain (propyl vs. ethyl)
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Slightly higher molecular weight (243.68 vs. 229.65 g/mol)
These structural differences likely result in distinct chemical and biological behaviors between the two compounds. The positioning of fluorine atoms, in particular, can significantly impact electron distribution, affecting both reactivity and binding properties in biological systems.
Structure-Activity Relationships
When examining the broader class of fluorinated piperidine derivatives, several trends emerge:
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The position and number of fluorine atoms significantly influence metabolic stability
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The length of the alkyl chain connecting the fluorinated group to the piperidine nitrogen affects binding properties
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The nature of substituents at position 4 of the piperidine ring modulates both physicochemical properties and biological activities
These structure-activity relationships provide valuable guidance for designing optimized compounds for specific applications in medicinal chemistry and materials science.
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